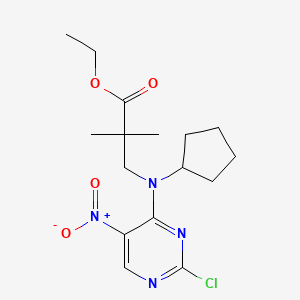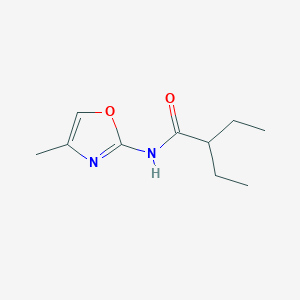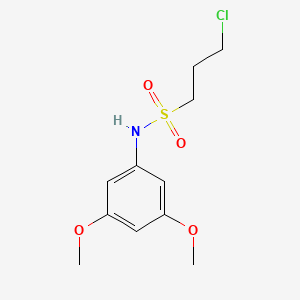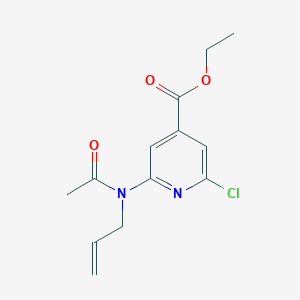
2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester
Vue d'ensemble
Description
2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyl-allyl-amino group, a chloro substituent, and an isonicotinic acid ethyl ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isonicotinic Acid Derivative: The starting material, 6-chloro-isonicotinic acid, is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form 6-chloro-isonicotinic acid ethyl ester.
Introduction of the Acetyl-Allyl-Amino Group: The ethyl ester is then reacted with acetyl-allyl-amine under controlled conditions. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloro or other substituents.
Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.
Applications De Recherche Scientifique
2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester involves its interaction with specific molecular targets. The acetyl-allyl-amino group may interact with enzymes or receptors, modulating their activity. The chloro substituent and isonicotinic acid moiety may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Acetyl-allyl-amino)-isonicotinic acid ethyl ester: Lacks the chloro substituent.
6-Chloro-isonicotinic acid ethyl ester: Lacks the acetyl-allyl-amino group.
2-(Allyl-amino)-6-chloro-isonicotinic acid ethyl ester: Lacks the acetyl group.
Uniqueness
2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester is unique due to the presence of both the acetyl-allyl-amino group and the chloro substituent, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for versatile chemical reactivity and a broad range of applications in scientific research.
Propriétés
Formule moléculaire |
C13H15ClN2O3 |
|---|---|
Poids moléculaire |
282.72 g/mol |
Nom IUPAC |
ethyl 2-[acetyl(prop-2-enyl)amino]-6-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C13H15ClN2O3/c1-4-6-16(9(3)17)12-8-10(7-11(14)15-12)13(18)19-5-2/h4,7-8H,1,5-6H2,2-3H3 |
Clé InChI |
ZNIYCGQYLDVSCX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NC(=C1)Cl)N(CC=C)C(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


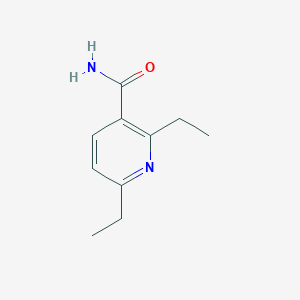
![[1,2,3]Thiadiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B8443915.png)



